Rubiginosic acid

Description

Historical Discovery and Initial Isolation of Rubiginosic Acid

This compound was first identified and described in 2004 by a team of researchers led by Dang Ngoc Quang. acs.orgnih.gov The discovery was the result of a chemical investigation into the metabolic constituents of the fruit bodies of Hypoxylon rubiginosum, a xylariaceus ascomycete fungus. acs.orgfree.fr This fungus is known for producing a variety of pigments and other secondary metabolites. free.fr

The isolation process involved the fractionation of a methanol (B129727) extract from the fungal fruit bodies. acs.orgnih.gov Through this process, this compound was isolated as a new fatty acid. acs.org It was discovered alongside several other compounds, including three novel azaphilone derivatives named rubiginosin A, rubiginosin B, and rubiginosin C, and the known compounds entonaemin A, daldinin C, and orsellinic acid. acs.orgfree.fr

The structural elucidation of this compound was accomplished using a combination of modern spectroscopic techniques. acs.org Researchers employed 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy to determine its chemical makeup. acs.org Crucially, the definitive three-dimensional structure of this compound was confirmed through single-crystal X-ray crystallographic analysis, a powerful technique that provides precise information on the atomic and molecular arrangement within a crystal. acs.orgresearchgate.net

Table 1: Compounds Initially Isolated with this compound

| Compound Name | Class | Status |

|---|---|---|

| Rubiginosin A | Azaphilone | New |

| Rubiginosin B | Azaphilone | New |

| Rubiginosin C | Azaphilone | New |

| This compound | Fatty Acid | New |

| Entonaemin A | Azaphilone | Known |

| Daldinin C | Azaphilone | Known |

Contextualization within Natural Product Chemistry

This compound holds a unique position in natural product chemistry due to its dual existence as both an independent molecule and a structural component of a more complex metabolite. reviberoammicol.comcreamjournal.org Primarily classified as a fatty acid, it is also considered a polyketide, a large class of secondary metabolites synthesized from acetyl-CoA units. creamjournal.orgmdpi.com

Its significance is highlighted by its relationship with the rubiginosins, a group of azaphilone pigments also found in Hypoxylon rubiginosum. reviberoammicol.com While Rubiginosin A and B feature an orsellinic acid moiety, Rubiginosin C is characterized by a methylated acyl side chain. researchgate.net This side chain is, in fact, this compound. reviberoammicol.comcreamjournal.org The fact that this compound is found as a free acid in the fungal extracts, as well as being ester-bonded to the azaphilone core of Rubiginosin C, suggests it is derived from an independent biosynthetic pathway and later incorporated into the larger pigment molecule. researchgate.netreviberoammicol.com

This dual role makes this compound an interesting subject for biosynthetic studies, providing insight into how fungi assemble complex molecules from simpler, pre-formed building blocks. Its discovery underscores the metabolic versatility of fungi like Hypoxylon, which can create a diverse array of compounds, from relatively simple fatty acids to elaborate, multi-part pigments, within the same organism. reviberoammicol.com

Table 2: Key Characteristics of this compound

| Characteristic | Description | Source(s) |

|---|---|---|

| Compound Type | Fatty Acid, Polyketide | acs.orgcreamjournal.org |

| Natural Source | Hypoxylon rubiginosum (Ascomycete fungus) | acs.orgfree.fr |

| Initial Isolation | 2004 | acs.orgnih.gov |

| Key Structural Feature | Linear polyketide chain | researchgate.net |

| Chemical Context | Exists as a free acid and as a side chain of Rubiginosin C | researchgate.netreviberoammicol.com |

Significance of Polyketides and Fatty Acid Derivatives in Fungal Metabolites

Fungi are prolific producers of a vast and diverse array of chemical compounds known as secondary metabolites (SMs). tandfonline.com Unlike primary metabolites, which are essential for basic growth and survival, SMs are often species-specific and produced during particular phases of the fungal life cycle, playing crucial roles in ecological interactions, defense, and communication. mdpi.comnih.gov These fungal SMs are broadly categorized into major classes, including terpenoids, non-ribosomal peptides, and polyketides. tandfonline.comfrontiersin.org

Polyketides represent one of the largest and most significant families of fungal SMs. mdpi.com They are synthesized by large, multi-domain enzymes called polyketide synthases (PKS), which are biochemically related to the fatty acid synthases (FAS) that produce primary metabolic fatty acids. mdpi.com The PKS enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a carbon backbone. tandfonline.com This backbone can then be modified through various chemical reactions to generate enormous structural diversity, from pigments and mycotoxins like aflatoxin to medically important drugs like the cholesterol-lowering agent lovastatin. mdpi.comtandfonline.com The biological activities of polyketides are exceptionally broad, encompassing antimicrobial, anticancer, and immunosuppressive properties. tandfonline.com

Fatty acids and their derivatives are also a vital class of fungal metabolites. benthamscience.com While fatty acids are fundamental components of cell membranes and energy storage, their derivatives, such as oxylipins, act as critical signaling molecules. benthamscience.com These derivatives are involved in regulating key fungal processes, including cell development, spore formation, and the production of other secondary metabolites. researchgate.net Furthermore, many fatty acids and their derivatives have been found to possess potent antifungal activities, providing a chemical defense mechanism against competing microbes. researchgate.netnih.govresearchgate.net The study of these compounds is essential for understanding fungal physiology, ecology, and for discovering new, naturally derived bioactive agents. researchgate.net

Table 3: Major Classes of Fungal Secondary Metabolites

| Class | Description | Key Enzyme(s) | Example(s) |

|---|---|---|---|

| Polyketides | Structurally diverse compounds built from acetate (B1210297) units. | Polyketide Synthases (PKS) | Aflatoxin, Lovastatin |

| Non-Ribosomal Peptides | Peptides synthesized without the use of ribosomes. | Non-Ribosomal Peptide Synthetases (NRPS) | Penicillin, Cyclosporin |

| Terpenoids | Large class of lipids derived from five-carbon isoprene (B109036) units. | Terpene Synthases/Cyclases | Gibberellins, Carotenoids |

| Alkaloids | Nitrogen-containing compounds often derived from amino acids. | Various | Ergot alkaloids |

Structure

2D Structure

3D Structure

Propriétés

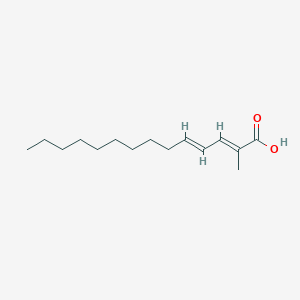

Formule moléculaire |

C15H26O2 |

|---|---|

Poids moléculaire |

238.37 g/mol |

Nom IUPAC |

(2E,4E)-2-methyltetradeca-2,4-dienoic acid |

InChI |

InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15(16)17/h11-13H,3-10H2,1-2H3,(H,16,17)/b12-11+,14-13+ |

Clé InChI |

BQEKTCAKRBJCQL-LDHFCIDVSA-N |

SMILES isomérique |

CCCCCCCCC/C=C/C=C(\C)/C(=O)O |

SMILES canonique |

CCCCCCCCCC=CC=C(C)C(=O)O |

Synonymes |

rubiginosic acid |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies in Academic Research

The quest for novel bioactive compounds has led researchers to explore a diverse range of fungal species, revealing Rubiginosic acid as a metabolite in specific ascomycetes.

Fungal Bioprospecting and Strain Identification for this compound Production

Fungal bioprospecting is a key strategy in the discovery of new natural products. nih.gove-nps.or.krnih.govresearchgate.netmdpi.com This process involves the collection and screening of diverse fungal species to identify those that produce compounds with potential applications. The identification of fungal strains capable of producing this compound is a critical first step in its isolation.

This compound was first isolated from the fruit bodies of the xylariaceous ascomycete Hypoxylon rubiginosum. researchgate.netnih.govacs.org This fungus, often found on dead wood of hosts like Fraxinus, produces a variety of secondary metabolites. researchgate.netfree.fr The isolation of this compound was part of a broader investigation into the chemical constituents of H. rubiginosum, which also led to the discovery of new azaphilone derivatives known as rubiginosins A-C. researchgate.netnih.govacs.org The presence of this compound as a free acid in the stromatal extracts of this fungus has been confirmed. researchgate.net

Further research has identified this compound in other related fungi. It has been isolated from a Xylariaceus ascomycete derived from Fraxinus excelsior and another from Corylus avellana. mdpi.comnih.gov The genus Xylaria is known for producing a wide array of structurally diverse and biologically active compounds. mdpi.comnih.gov The discovery of this compound within this genus underscores the chemical diversity of the Xylariaceae family. creamjournal.orgnih.gov

| Fungal Source | Host Organism | Reference |

| Hypoxylon rubiginosum | Fraxinus sp. | researchgate.netfree.fr |

| Xylariaceus ascomycete | Fraxinus excelsior | mdpi.comnih.gov |

| Xylariaceus ascomycete | Corylus avellana | mdpi.com |

Advanced Chromatographic and Spectroscopic Isolation Techniques

The purification and characterization of this compound from fungal extracts rely on a combination of advanced analytical techniques.

Methanol (B129727) Extraction and Fractionation Protocols

The initial step in isolating this compound from fungal material, such as the fruit bodies of Hypoxylon rubiginosum, involves extraction with methanol. researchgate.netnih.govacs.orgmdpi.com This solvent is effective in dissolving a broad range of organic compounds from the fungal matrix. nih.govgoogle.comresearchgate.net Following the initial extraction, the crude methanol extract undergoes fractionation. researchgate.netacs.org This process separates the complex mixture into simpler fractions, facilitating the subsequent purification of individual compounds. protocols.io

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the analytical detection and preparative isolation of this compound. warwick.ac.ukymc.co.jpthermofisher.com Analytical HPLC is used to identify the presence and assess the purity of the compound in various fractions. rssl.comchromatographyonline.com For obtaining pure samples of this compound for structural elucidation and biological testing, preparative HPLC is employed. researchgate.netwarwick.ac.ukrssl.com This scaled-up version of HPLC allows for the separation and collection of larger quantities of the target compound. warwick.ac.uk

Utility of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) in Isolation Monitoring

Throughout the isolation process, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools. nih.gov MS provides vital information on the molecular weight of the isolated compounds, aiding in their identification. researchgate.netacs.orgdergipark.org.tr NMR spectroscopy, particularly 2D NMR techniques, is used to elucidate the detailed chemical structure of this compound. researchgate.netnih.govacs.org The integration of HPLC with MS and NMR allows for real-time monitoring of the purification process and confident structural confirmation of the final isolated compound. nih.govmdpi.com The structure of this compound was ultimately confirmed through X-ray crystallographic analysis. researchgate.netnih.govacs.org

| Technique | Application in this compound Isolation | Reference |

| Methanol Extraction | Initial extraction of compounds from fungal material. | researchgate.netacs.org |

| Fractionation | Separation of the crude extract into simpler mixtures. | researchgate.netacs.org |

| Analytical HPLC | Detection and purity assessment. | rssl.comchromatographyonline.com |

| Preparative HPLC | Purification of milligram-to-gram quantities. | researchgate.netwarwick.ac.uk |

| Mass Spectrometry (MS) | Molecular weight determination and identification. | researchgate.netacs.org |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation. | researchgate.netacs.org |

| X-ray Crystallography | Definitive confirmation of the molecular structure. | researchgate.netacs.org |

Biosynthetic Pathways and Genetic Insights of Rubiginosic Acid

Proposed Polyketide Biosynthesis via Highly Reducing Polyketide Synthase (hrPKS)

The biosynthesis of azaphilones, including Rubiginosic acid, is a multifaceted process involving the collaboration of different types of polyketide synthases (PKSs). The core of these molecules is typically assembled by a non-reducing PKS (nrPKS), while the characteristic side chains are often the product of a highly reducing PKS (hrPKS). nih.govnih.gov

In many characterized azaphilone pathways, the biosynthesis is a convergent process. An nrPKS is responsible for creating the pyrano-quinone bicyclic core, which is a hallmark of the azaphilone family. nih.govuniprot.orgresearchgate.net In parallel, an hrPKS synthesizes a reduced polyketide chain. nih.govuniprot.org This hrPKS-derived chain is then attached to the core structure. For instance, in the biosynthesis of azanigerones in Aspergillus niger, the hrPKS AzaB is responsible for synthesizing a 2,4-dimethylhexanoyl chain. uniprot.orgresearchgate.net This chain is later transferred to the azaphilone core.

The biosynthesis of this compound is hypothesized to follow a similar logic. While the specific PKSs for this compound have not been fully elucidated, it is proposed that a side chain, such as a 2,4-dimethylhexanoic acid moiety, is synthesized by an hrPKS. researchgate.net This is supported by the fact that the side chains of many azaphilones from the Hypoxylaceae family, where this compound is found, are derived from fatty acid biosynthesis, a process involving highly reducing enzymes. researchgate.net The collaboration between nrPKS and hrPKS modules can occur in two main ways: sequentially, where the product of the hrPKS is passed to the nrPKS for further elongation, or convergently, where the two synthases work independently before their products are combined. nih.govnih.gov

Role of Acyltransferases in Side Chain Incorporation within Azaphilone Pathways

Acyltransferases are crucial enzymes in the diversification of azaphilones, as they catalyze the attachment of various side chains to the core azaphilone structure. nih.govuniprot.org This enzymatic step is a key determinant of the final structure and properties of the molecule.

In the biosynthesis of azanigerone B in Aspergillus niger, an acyltransferase, AzaD, is proposed to transfer the 2,4-dimethylhexanoyl chain from the hrPKS (AzaB) to the C4-hydroxyl group of the azanigerone E core. uniprot.orgresearchgate.net This transfer could happen directly from the acyl carrier protein (ACP) domain of the hrPKS or via an acyl-CoA intermediate. uniprot.org Similarly, in the chaetoviridin A pathway in Chaetomium globosum, an acyltransferase is involved in the in vitro synthesis from a pyranoquinone intermediate and an hrPKS-derived product. nih.govacs.org

For this compound, it is proposed that the incorporation of its characteristic side chain is facilitated by an acyltransferase. researchgate.net This acyltransferase could be encoded within the primary azaphilone biosynthetic gene cluster (BGC) or be a pathway-independent enzyme. The enzyme would recognize the hrPKS-synthesized side chain and catalyze its esterification to the azaphilone backbone, a critical step for the formation of this compound. The potential for acyltransferases to have broad substrate promiscuity allows for the generation of a diverse array of azaphilone structures from a common core. researchgate.net

Analysis of Biosynthetic Gene Clusters (BGCs) Related to this compound and Azaphilone Diversification

The genes responsible for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs) on the fungal chromosome. nih.govnih.gov The analysis of these BGCs provides significant insights into the biosynthetic potential of a fungus.

The family Hypoxylaceae is a prolific producer of azaphilones. nih.govresearchgate.netnih.gov Comparative genomic studies of various species within this family have revealed a remarkable diversity in their BGCs. nih.govresearchgate.net For example, a study of 13 representative species of Hypoxylaceae identified 783 BGCs, which were grouped into 375 gene cluster families (GCFs). nih.gov This indicates that while some core biosynthetic pathways are conserved, significant diversification has occurred during speciation. nih.gov

In Hypoxylon fragiforme, two separate BGCs, hfaza1 and hfaza2, are responsible for producing two different families of azaphilones, the fragirubrins and mitorubrins, respectively. nih.gov Similarly, Hypoxylon rubiginosum, a known producer of rubiginosin-class azaphilones, also contains two distinct azaphilone BGCs, hraza1 and hraza2. researchgate.net These findings highlight that the diversity of azaphilones within a single organism can be generated by multiple, distinct BGCs. nih.govresearchgate.net The number of known compounds from these fungi is thought to be a significant underrepresentation of their true biosynthetic capabilities, with many BGCs remaining "orphan" or "silent" under standard laboratory conditions. nih.govresearchgate.net

A fascinating aspect of fungal secondary metabolism is the potential for cross-interaction, or "cross-talk," between different BGCs. encyclopedia.pubpnas.orgnih.gov This phenomenon can lead to the generation of hybrid molecules and further expand the chemical diversity of a fungus. nih.govencyclopedia.pub

A notable example of this is seen in Hypoxylon fragiforme, where the two distant BGCs, hfaza1 and hfaza2, collaborate to produce bis-azaphilones called hybridorubrins. nih.gov These hybrid molecules are composed of moieties derived from both the fragirubrin and mitorubrin (B1238981) pathways. nih.gov This represents a clear case of two distinct BGCs working in concert to create a novel class of compounds. nih.gov

Cross-talk is not limited to the combination of final products. It can also involve regulatory interactions, where a transcription factor from one cluster influences the expression of another cluster, even if it is located on a different chromosome. nih.govasm.org In some cases, enzymes from one pathway can act on intermediates from another, a strategy that fungi may use to generate structural diversity. nih.gov The biosynthesis of azaphilones in Aspergillus terreus has also been shown to involve two independent gene clusters, providing another example of the complex biological mechanisms for producing these compounds. mdpi.com Such interactions add a significant layer of complexity to the regulation and output of fungal secondary metabolism. nih.gov

Comparative Genomics of Azaphilone BGCs in Hypoxylaceae

Environmental and Epigenetic Factors Influencing Biosynthesis

The production of secondary metabolites, including azaphilones, is not solely determined by the genetic blueprint of the fungus. It is also heavily influenced by a range of environmental and epigenetic factors. bohrium.commdpi.comresearchgate.net Many BGCs are transcriptionally silent or expressed at very low levels under standard laboratory conditions because the specific environmental triggers present in their natural habitat are absent. researchgate.netfrontiersin.orgresearchgate.net

Environmental signals such as nutrient availability, light, and interactions with other organisms can trigger the activation of silent BGCs. nih.govmdpi.comfrontiersin.org For example, co-culturing a fungus with other microorganisms can induce the production of previously unobserved metabolites. nih.govasm.org

Epigenetic regulation, which includes modifications to DNA and histone proteins, plays a crucial role in controlling the expression of BGCs. mdpi.comresearchgate.netfrontiersin.org These modifications can alter chromatin structure, making genes more or less accessible for transcription. nih.govfrontiersin.org Fungal BGCs are often located in heterochromatin regions, which are typically transcriptionally repressed. frontiersin.org Chemical modifiers, such as histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors, can be used to experimentally induce chromatin remodeling and activate silent BGCs, leading to the discovery of novel compounds. frontiersin.org The interplay between genetic potential and these external and internal regulatory layers ultimately dictates the metabolic profile of a fungus. bohrium.commdpi.com

Molecular and Cellular Biological Activities Preclinical in Vitro and Non Human in Vivo Studies

Antimicrobial Activity Studies

Investigations into the antimicrobial properties of Rubiginosic acid have been limited. The initial report on its isolation noted its chemical structure but did not find associated antibacterial effects. plos.orgnih.gov

Evaluation against Gram-Positive Bacterial Strains

In the primary study that isolated this compound from the fungus Hypoxylon rubiginosum, no antibacterial activity was reported for the compound. plos.orgnih.gov Subsequent literature has not provided evidence of activity against Gram-positive bacteria.

Evaluation against Gram-Negative Bacterial Strains

Similar to the findings for Gram-positive bacteria, the original research documenting the discovery of this compound did not report any antibacterial activity. plos.orgnih.gov There are no available studies demonstrating its efficacy against Gram-negative bacterial strains.

Antifungal Activity Investigations

While other compounds isolated from fungi of the Hypoxylaceae family have demonstrated antifungal properties, specific studies evaluating the antifungal activity of this compound are not available in the current scientific literature. reviberoammicol.comstudiesinmycology.org

Potential Enzyme Inhibition Studies (e.g., α-glucosidase, neuraminidase, PTP1B)

There is no available scientific data on the inhibitory effects of this compound against the enzymes α-glucosidase, neuraminidase, or protein tyrosine phosphatase 1B (PTP1B). Although studies have investigated extracts from Hypoxylon rubiginosum and related fungi for such activities, the reported inhibitory effects have been attributed to other co-isolated compounds, such as various azaphilones, and not to this compound itself. acs.orgresearchgate.netresearchgate.net

| Enzyme | Inhibition Type | IC₅₀ Value | Source |

|---|---|---|---|

| α-glucosidase | No data available | No data available | N/A |

| Neuraminidase | No data available | No data available | N/A |

| PTP1B | No data available | No data available | N/A |

Cytotoxic Activity in Non-human Cell Lines

Currently, there are no published preclinical studies investigating the cytotoxic activity of this compound in any non-human cell lines. While research has been conducted on the cytotoxic potential of crude extracts and other compounds from the Xylaria and Hypoxylon genera, these findings are not specific to this compound. studiesinmycology.orgmdpi.comnih.gov

| Cell Line | Assay Type | Result (e.g., IC₅₀/EC₅₀) | Source |

|---|---|---|---|

| No data available | No data available | No data available | N/A |

Immunomodulatory Effects and Related Cellular Responses (e.g., STAT-5 activation, gene expression)

The scientific literature lacks any information regarding the immunomodulatory effects of this compound. There are no available in vitro or non-human in vivo studies that have assessed its impact on immune cells, its potential to activate or inhibit pathways such as STAT-5, or its influence on related gene expression.

Research on Antiproliferative Effects in Cellular Models

Preclinical in vitro studies have begun to elucidate the antiproliferative potential of azaphilone compounds, a class to which this compound belongs. While direct comprehensive studies on this compound are limited, research on structurally related rubiginosins and other azaphilone derivatives provides initial insights into their effects on cancer cell lines.

Investigations have demonstrated that various rubiginosin compounds exhibit cytotoxic effects against a range of human cancer cell lines. For instance, Rubiginosin B has shown moderate cytotoxic activity against colorectal cancer (HCT116) and liver cancer (SK-HEP-1) cell lines. vulcanchem.com Similarly, Rubiginosin A has demonstrated potent activity against gastric cancer cell lines MGC803 and AGS. Other related azaphilone derivatives, such as Monaphilone A and Monaphilone B, isolated from Monascus purpureus, have displayed antiproliferative effects against human laryngeal carcinoma (HEp-2) and colon adenocarcinoma (WiDr) cells. acs.org Notably, these compounds did not show toxicity towards normal human lung cell lines (WI-38 and MRC-5) at similar concentrations, suggesting a degree of selectivity for cancer cells. acs.org

The dimeric rutilin-type azaphilones, Rutin A and Rutin B, have been reported to exhibit significant cytotoxic activity against murine fibroblasts (L929) and human endocervical adenocarcinoma cells (KB-3-1). mdpi.com Monomeric rubiginosins, such as Rubiginosin A and Rubiginosin Z, also showed moderate cytotoxicity against these cell lines. mdpi.com

Table 1: Antiproliferative Activity of Rubiginosin Analogs and Other Azaphilones in Cancer Cell Lines

| Compound | Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Rubiginosin B | HCT116 | Colorectal Cancer | 65.72 | vulcanchem.com |

| SK-HEP-1 | Liver Cancer | 84.66 | vulcanchem.com | |

| Rubiginosin A | MGC803 | Gastric Cancer | Lower than Paclitaxel | |

| AGS | Gastric Cancer | Lower than Paclitaxel | ||

| Monaphilone A | HEp-2 | Human Laryngeal Carcinoma | 72.1 | acs.org |

| WiDr | Human Colon Adenocarcinoma | 55.8 | acs.org | |

| Monaphilone B | HEp-2 | Human Laryngeal Carcinoma | 77.6 | acs.org |

| WiDr | Human Colon Adenocarcinoma | 55.3 | acs.org | |

| Rutin A | L929 | Murine Fibroblast | 1.1 - 2.2 | mdpi.com |

| KB-3-1 | Human Endocervical Adenocarcinoma | 1.1 - 2.2 | mdpi.com | |

| Rutin B | L929 | Murine Fibroblast | 1.1 - 2.2 | mdpi.com |

| KB-3-1 | Human Endocervical Adenocarcinoma | 1.1 - 2.2 | mdpi.com | |

| Rubiginosin Z | L929 | Murine Fibroblast | 3.2 - 5.4 | mdpi.com |

| KB-3-1 | Human Endocervical Adenocarcinoma | 3.2 - 5.4 | mdpi.com |

Investigation of Molecular Targets and Pathways

The molecular mechanisms underlying the biological activities of rubiginosins and related azaphilones are an active area of research. Studies suggest that these compounds can modulate specific signaling pathways involved in cell proliferation and survival.

A significant finding is the identification of the calcineurin-NFAT signaling pathway as a target for Rubiginosin B. vulcanchem.comnih.gov Calcineurin, a calcium-dependent serine/threonine phosphatase, is crucial for the activation of the nuclear factor of activated T-cells (NFAT). vulcanchem.com By inhibiting calcineurin, Rubiginosin B prevents NFAT dephosphorylation, which in turn down-regulates the expression of Foxp3, a key transcription factor for regulatory T cell (Treg) differentiation. vulcanchem.comnih.gov This mechanism is particularly relevant in the context of cancer immunotherapy, as Tregs can suppress anti-tumor immune responses. nih.gov

Other azaphilone compounds have been found to target different key cellular proteins. For example, some azaphilones have been identified as inhibitors of heat shock protein 90 (Hsp90). sci-hub.senih.gov Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins that are often implicated in cancer, such as Raf-1, Akt, and EGFR. sci-hub.senih.gov Inhibition of Hsp90 can lead to the degradation of these client proteins, thereby disrupting multiple signaling pathways essential for tumor cell growth and survival.

Furthermore, research on azaphilones like sclerotiorin (B1681566) suggests involvement in apoptosis-related pathways. These compounds have been observed to activate pro-apoptotic proteins like BAX and down-regulate anti-apoptotic proteins such as BCL-2, leading to the activation of cleaved caspase-3 and subsequent cancer cell apoptosis. alliedacademies.org The generic name 'azaphilone' is derived from their ability to spontaneously form ammonia (B1221849) adducts, and this reactivity may contribute to their broad biological activities by interacting with biological nucleophiles such as cysteine or terminal amino groups in proteins. reviberoammicol.com

Table 2: Investigated Molecular Targets of Rubiginosin Analogs and Other Azaphilones

| Compound/Class | Molecular Target/Pathway | Effect | Reference |

|---|---|---|---|

| Rubiginosin B | Calcineurin-NFAT signaling pathway | Inhibition of calcineurin, leading to down-regulation of Foxp3. | vulcanchem.comnih.gov |

| Azaphilones | Heat shock protein 90 (Hsp90) | Inhibition, leading to downregulation of client proteins (Raf-1, survivin, Cdk4, Akt, EGFR). | sci-hub.senih.gov |

| Azaphilones (e.g., Sclerotiorin) | Apoptosis Pathway | Activation of BAX, down-regulation of BCL-2, activation of caspase-3. | alliedacademies.org |

| Azaphilones | General protein interaction | Potential interaction with cysteine or terminal amino groups. | reviberoammicol.com |

Advanced Analytical and Characterization Techniques in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact mass. bioanalysis-zone.combrentford.hounslow.sch.uk This precision is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com

In the analysis of rubiginosic acid, HRMS would be employed to obtain a highly accurate mass measurement. This experimental mass is then used to deduce the elemental formula (C_xH_yO_z, etc.) that corresponds to this exact mass, providing the foundational information for further structural analysis. youtube.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules in solution. wikipedia.orglibretexts.org It provides information on the chemical environment, connectivity, and spatial proximity of NMR-active nuclei, primarily ¹H and ¹³C. libretexts.orgnih.gov

For the structural elucidation of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized. nih.gov

1D NMR: ¹H NMR spectra reveal the different types of protons present in the molecule and their relative numbers. ¹³C NMR spectra identify the number of unique carbon atoms. hmdb.ca

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between atoms. nih.govchemrxiv.org

COSY and TOCSY experiments identify protons that are coupled to each other, helping to piece together spin systems within the molecule. nih.gov

HSQC correlates directly bonded proton and carbon atoms. nih.gov

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the complete carbon skeleton and assigning the positions of functional groups. bmrb.ioresearchgate.net

The collective data from these NMR experiments allows for the unambiguous assignment of all proton and carbon signals, leading to the complete planar structure of this compound. nih.govresearchgate.net

X-ray Crystallographic Analysis for Absolute Configuration

While NMR spectroscopy defines the connectivity of atoms, X-ray crystallography provides the definitive three-dimensional structure of a molecule, including its absolute configuration. researchgate.netresearchgate.net This technique is contingent upon the ability to grow a high-quality single crystal of the compound. researchgate.net

The structure of this compound was unequivocally confirmed through X-ray crystallographic analysis. nih.gov This method involves directing X-rays at a crystal and analyzing the resulting diffraction pattern. The way X-rays scatter, a phenomenon known as anomalous dispersion, allows for the determination of the absolute spatial arrangement of atoms, distinguishing between enantiomers. researchgate.netresearchgate.netcaltech.edu This analysis provides the ultimate proof of the molecule's three-dimensional structure.

Circular Dichroism (CD) Spectroscopy for Chiral Assignments

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. chiralabsxl.comwikipedia.org It measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore. wikipedia.orgphotophysics.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to assign the absolute configuration of chiral centers. chiralabsxl.comnih.gov

In the study of compounds isolated from Hypoxylon rubiginosum, such as the associated azaphilone derivatives, CD spectroscopy was instrumental in establishing the absolute configuration of stereogenic centers. nih.govacs.org For this compound, if it possesses chiral centers and suitable chromophores, CD spectroscopy would provide complementary data to X-ray crystallography for confirming its absolute configuration. chiralabsxl.com The sign and intensity of the Cotton effects in the CD spectrum can be compared to theoretical calculations or to the spectra of related compounds with known stereochemistry. chiralabsxl.com

UV-Vis and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

UV-Vis and Infrared (IR) spectroscopy are fundamental techniques used to identify the presence of specific chromophores and functional groups within a molecule. nih.govscholarsresearchlibrary.com

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. libretexts.orgresearchgate.net The wavelengths of maximum absorbance (λ_max) provide information about the electronic transitions within the molecule, indicating the presence of conjugated systems and other chromophores. sciencetechindonesia.comagriculturejournals.cz For this compound, the UV spectrum would characterize its chromophoric system. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The absorption bands in an IR spectrum correspond to specific functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). This information was used in the initial characterization of this compound. nih.gov

| Spectroscopic Data for this compound | |

| Technique | Observation |

| UV-Vis Spectroscopy | Provides information on chromophores and conjugated systems. nih.gov |

| Infrared (IR) Spectroscopy | Identifies functional groups like C=O and C=C. nih.gov |

Metabolomics Profiling in Fungal Cultures and Extracts

Metabolomics involves the comprehensive analysis of the complete set of small-molecule metabolites in a biological sample. nih.govmonash.edu In the context of fungal research, metabolomic profiling of cultures and extracts, often using techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful strategy. frontiersin.orgfrontiersin.org

This approach allows for the high-throughput screening of fungal isolates for the production of novel or known secondary metabolites. nih.govscientificarchives.com By cultivating fungi under various conditions, it is possible to induce the expression of otherwise silent biosynthetic gene clusters, leading to the discovery of new natural products. frontiersin.org The isolation of this compound from Hypoxylon rubiginosum is a result of such a phytochemical investigation, where fractionation of the fungal extract was guided by spectroscopic analysis to identify novel compounds. nih.gov Metabolomic profiling can provide a holistic view of the chemical diversity within a fungal species and can highlight compounds of interest for further isolation and structural elucidation. monash.edufrontiersin.org

Chemotaxonomic and Ecological Significance of Rubiginosic Acid

Role of Secondary Metabolites as Chemotaxonomic Markers in Xylariaceae

The fungal family Xylariaceae is recognized for its extensive morphological and chemical diversity. nih.gov It is a prolific producer of secondary metabolites, with approximately 500 different compounds identified to date. nih.gov These metabolites have proven to be a valuable tool for taxonomic purposes, aiding in the classification and differentiation of species within this complex family. nih.govresearchgate.net The study of these chemical compounds, a field known as chemotaxonomy, works in conjunction with traditional morphological and modern molecular data to provide a more comprehensive understanding of fungal relationships. creamjournal.orgnih.gov

The production of certain secondary metabolites is often specific to particular species or genera, making them effective chemotaxonomic markers. researchgate.netcreamjournal.orgcapes.gov.br For instance, the profiles of secondary metabolites, often analyzed using high-performance liquid chromatography (HPLC), can be characteristic of a certain species. nih.gov This specificity has been instrumental in resolving taxonomic ambiguities and clarifying relationships at both infrageneric and intergeneric levels. nih.gov

Within the Xylariaceae, several classes of compounds have been identified as significant chemotaxonomic markers. These include azaphilones, such as mitorubrin (B1238981) and rubiginosin, which are pigments responsible for the coloration of fungal tissues. nih.govpensoft.net Rubiginosic acid, a side chain component of rubiginosin C, is found in the stromatal extracts of certain Hypoxylon species. nih.gov The presence and profile of these pigments and other metabolites, like dihydroisocoumarins, cytochalasins, and butyrolactones, can help delineate species that are morphologically similar. researchgate.netcdnsciencepub.com For example, the presence of lepraric acid, a compound previously thought to be exclusive to lichens, has been identified in Hypoxylon aeruginosum, distinguishing it from other members of the Xylariaceae. nih.gov

The stability of these compounds over time, even in historical or fossilized specimens, further enhances their value as taxonomic markers. nih.gov The analysis of these chemical fingerprints provides crucial data that complements morphological and molecular phylogenetic studies, leading to a more robust and natural classification system for the Xylariaceae. creamjournal.orgnih.gov

Phylogenetic Correlations with Secondary Metabolite Profiles

There is a strong correlation between the secondary metabolite profiles of Xylariaceae fungi and their phylogenetic relationships derived from molecular data, such as DNA sequences. researchgate.netcreamjournal.orgcapes.gov.br This means that closely related species often produce similar sets of chemical compounds. The production of specific chemotaxonomic markers has been shown to align with phylogenies based on ITS nrDNA, indicating that these chemical traits have phylogenetic significance beyond just being species-specific characters. researchgate.netcreamjournal.orgcapes.gov.brcreamjournal.org

Studies have demonstrated that the secondary metabolism of Hypoxylon species, for example, closely correlates with both morphological features and molecular data, serving as a complementary tool for species identification. nih.gov The integration of chemical data with molecular phylogenies has led to significant taxonomic revisions, including the segregation of the Xylariaceae into new families like the Hypoxylaceae. nih.govnih.gov The Hypoxylaceae are particularly noted for accumulating large amounts of pigments and other secondary metabolites in their stromata, which are valuable for chemotaxonomy. nih.gov

The table below illustrates the correlation between different genera within the Xylariaceae and the characteristic secondary metabolites they produce, highlighting the phylogenetic patterns of chemical diversity.

| Genus | Representative Secondary Metabolites | Phylogenetic Significance |

| Hypoxylon | Mitorubrins (including this compound derivatives), Daldinins, BNT | Profiles are often species-specific and correlate with molecular data, aiding in the resolution of species complexes like the H. rubiginosum complex. nih.govpensoft.net |

| Daldinia | Daldinins, Cytochalasins, Naphthalenes | Chemical profiles are consistent with phylogenetic groupings and help differentiate it from related genera like Thamnomyces. ascofrance.fr |

| Xylaria | Xylarals, Cytochalasins, Punctaporonins | Metabolite production, such as xylarals, can be used as markers to separate morphologically similar species. nih.gov |

| Annulohypoxylon | Viridistratins, Minutellins | Specific compounds like viridistratins and minutellins serve as markers for particular species within the genus. researchgate.net |

| Thamnomyces | Produces metabolites similar to Daldinia and Phylacia | Chemical similarity supports the molecular data suggesting these genera are derived from the same evolutionary lineage despite drastic morphological differences. ascofrance.fr |

This strong link between chemical profiles and evolutionary history underscores the value of chemotaxonomy as a predictive tool in fungal systematics. creamjournal.orgnih.gov

Ecological Function and Significance in Fungal-Plant Interactions

The secondary metabolites produced by Xylariaceae, including compounds like this compound and its derivatives, play crucial roles in the ecological interactions of these fungi, particularly with plants. biorxiv.org Many species in this family live as endophytes within plant tissues or as saprotrophs on dead wood, and their secondary metabolites are key to their survival and adaptation. nih.govnih.gov

One of the primary ecological functions of these compounds is defense. Fungi produce a vast array of metabolites with antimicrobial and antifungal properties that help them compete with other microorganisms and deter pathogens. nih.govbiorxiv.org For instance, mitorubrins, a class of azaphilone pigments that includes derivatives of this compound, are recognized for their antifungal and antibacterial activities. nih.gov In a specific example, Hypoxylon rubiginosum, an endophyte of ash trees, was found to produce the antifungal compound phomopsidin (B2554748) when in dual culture with the ash dieback pathogen, Hymenoscyphus fraxineus, suggesting a direct role in protecting the host plant. pensoft.net

Furthermore, the diversity of secondary metabolite gene clusters in the genomes of Xylariaceae is linked to their ecological breadth. biorxiv.org Species with a wider range of these gene clusters tend to be ecological generalists, capable of colonizing a greater diversity of plant hosts. biorxiv.org This suggests that the ability to produce a varied arsenal (B13267) of chemical compounds, including pigments like those derived from this compound, is a driving force in the ecological success and distribution of the Xylariaceae in various ecosystems. biorxiv.orgpressbooks.pub

Synthetic Approaches to Rubiginosic Acid and Analogues

Biomimetic Synthetic Strategies

Biomimetic synthesis, which imitates nature's methods for constructing complex molecules, has proven to be a powerful approach in organic synthesis. nih.gov This strategy often leads to efficient and elegant syntheses of natural products. nih.gov In the context of compounds related to rubiginosic acid, such as meroterpenoids, biomimetic approaches have been successfully employed.

One notable strategy involves the use of ortho-quinone methides as key reactive intermediates. researchgate.net These species are thought to be involved in the biosynthesis of various meroterpenoids and can be generated in the laboratory to mimic these natural processes. For instance, the key step in the proposed biosynthesis of certain meroterpenoids is an intermolecular hetero-Diels-Alder reaction between an o-quinone methide and a terpene like caryophyllene (B1175711) or humulene. researchgate.net Synthetic chemists have utilized this concept to achieve the total synthesis of related natural products, which in some cases has enabled the revision of their previously assigned structures. researchgate.net

Another biomimetic approach involves cascade reactions, where a series of transformations occur in a single operation. nih.gov For example, the total synthesis of the meroterpenoids rubiginosins A and G, which possess complex ring systems, was achieved through a bioinspired cascade approach. researchgate.netnih.gov This strategy highlights the efficiency of mimicking biosynthetic pathways to construct intricate molecular architectures. The successful application of these strategies underscores the value of looking to nature for inspiration in the development of synthetic routes to complex natural products. nih.gov

Total Synthesis of Related Meroterpenoids and Azaphilones

The structural complexity and interesting biological activities of meroterpenoids and azaphilones have made them attractive targets for total synthesis. sioc-journal.cn Meroterpenoids are hybrid natural products with a portion derived from the terpenoid pathway, while azaphilones are a class of fungal polyketides characterized by a highly oxygenated pyranoquinone core. This compound was first identified alongside new azaphilone derivatives, specifically rubiginosins A-C, from the mushroom Hypoxylon rubiginosum. researchgate.net

The synthesis of meroterpenoids often involves strategies that can construct their characteristic polycyclic systems. For instance, the total synthesis of rubiginosins A and G was accomplished, demonstrating the feasibility of accessing these complex structures. nih.gov Similarly, the synthesis of other related meroterpenoids like fastinoid B and rhodonoid B has been reported. nih.gov These syntheses often rely on key reactions that form the core ring structures in a controlled manner.

The synthesis of azaphilones has also been an active area of research. These efforts are not only aimed at obtaining the natural products themselves but also at developing synthetic methodologies that can be applied to a broader range of related compounds. The structural elucidation of rubiginosins A-C was accomplished through spectroscopic methods and chemical reactions, which are often complemented by total synthesis for absolute confirmation. researchgate.net

Chemical Synthesis of Fatty Acid Derivatives for SAR Studies

The synthesis of fatty acid derivatives is a crucial aspect of medicinal chemistry and drug discovery, allowing for the exploration of structure-activity relationships (SAR). nih.gov By systematically modifying the structure of a lead compound, such as a fatty acid, researchers can identify which parts of the molecule are essential for its biological activity and can potentially develop analogues with improved potency, selectivity, or pharmacokinetic properties. nih.gov

Various methods exist for the preparation of fatty acid derivatives. researchgate.net These include:

Esterification and Transesterification: These are common methods for converting fatty acids into their corresponding esters, often using acid or base catalysis. researchgate.net For example, methanolic hydrogen chloride or sodium methoxide (B1231860) are frequently used reagents. researchgate.net

Amide Formation: Fatty acids can be converted to amides by first activating the carboxylic acid, for instance, by converting it to an acid halide or by using coupling reagents, and then reacting it with an amine. researchgate.net

Modifications of the Alkyl Chain: The hydrocarbon chain of the fatty acid can be modified to introduce various functional groups, such as hydroxyl groups or double bonds, which can provide insights into the structural requirements for biological activity. nih.gov

In the context of this compound, which is itself a fatty acid, the synthesis of derivatives would be a logical step to probe its biological functions. While specific SAR studies on this compound are not extensively detailed in the provided information, the general principles of fatty acid derivatization are well-established and would be applicable. nih.govresearchgate.net For example, creating a series of ester or amide derivatives of this compound could help to understand the importance of the carboxylic acid group for its activity. Similarly, modifications to the stereochemistry or the position of functional groups on the alkyl chain could reveal key structural features.

The synthesis and characterization of these derivatives typically involve standard analytical techniques such as Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm their chemical structures. mdpi.com

Future Research Directions and Unexplored Potential

Elucidation of Unidentified Biosynthetic Pathways

The biosynthesis of rubiginosic acid presents a fascinating puzzle for molecular biologists and chemists. It is understood to be a polyketide, but its complete biosynthetic pathway is not fully elucidated. nih.gov Specifically, the side chain of rubiginosin C, which also appears as the free this compound, is thought to be derived from a highly reducing polyketide synthase (hrPKS) that operates independently of the main azaphilone biosynthetic gene cluster (BGC). nih.govuni-hannover.de This is an unusual arrangement in fungal secondary metabolism.

Further research is needed to identify and characterize this independent hrPKS and its corresponding BGC. It is hypothesized that the incorporation of this side chain could be facilitated by an acyltransferase with broad substrate promiscuity located within another BGC, or by a yet-to-be-discovered acyltransferase encoded elsewhere in the fungal genome. nih.govuni-hannover.de The possibility that three distinct BGCs could interact to form a single molecule is a novel concept in mycology and warrants further investigation. uni-hannover.de Pinpointing these genetic loci will be crucial for understanding the regulation of this compound production and for enabling its biotechnological synthesis.

Exploration of Novel Analogues and Derivatives with Enhanced Bioactivity

The generation of novel analogues and derivatives of natural products is a cornerstone of medicinal chemistry, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. While research into analogues of this compound is still in its infancy, the principles of derivatization can be readily applied. The structure of this compound, with its carboxylic acid group and unsaturated system, offers multiple sites for chemical modification.

Future work could focus on synthesizing a library of this compound derivatives. For instance, esterification or amidation of the carboxylic acid could modulate the compound's polarity and cell permeability. Modifications to the polyketide chain, such as altering its length or introducing new functional groups, could also lead to enhanced or novel biological activities. The creation of such analogues, followed by high-throughput screening, could identify derivatives with superior antimicrobial, cytotoxic, or other therapeutic properties. researchgate.netnih.gov

In-depth Preclinical Studies for Mechanism of Action Elucidation

While related compounds from Hypoxylon species have shown bioactivity, detailed preclinical studies on this compound itself are lacking. rsc.orguni-hannover.de The azaphilones from H. rubiginosum, for example, have demonstrated cytotoxic and antimicrobial effects. uni-hannover.de Unsaturated fatty acids isolated from the related fungus Hypoxylon fragiforme have been shown to inhibit the formation of bacterial biofilms, particularly in Gram-positive bacteria like Staphylococcus aureus. researchgate.netsemanticscholar.org

Future preclinical research on this compound should aim to elucidate its specific mechanism of action. nih.govnih.gov This would involve a battery of in vitro and in vivo studies. nih.govnih.gov Initial investigations should confirm its antimicrobial and cytotoxic potential against a broad panel of pathogens and cancer cell lines. Subsequent studies could explore its effects on specific cellular processes. For example, if antimicrobial activity is confirmed, studies could investigate its impact on cell wall synthesis, protein synthesis, nucleic acid replication, or membrane integrity. oregonstate.education If cytotoxic effects are observed, research could delve into its influence on cell cycle progression, apoptosis induction, or specific signaling pathways involved in cancer. nih.gov Such preclinical data is essential before any consideration for therapeutic development. nih.gov

Table 1: Potential Preclinical Investigations for this compound

| Area of Investigation | Specific Assays/Models | Potential Mechanisms to Explore | References |

|---|---|---|---|

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assays against bacteria and fungi; Biofilm inhibition assays. | Disruption of cell membrane; Inhibition of essential enzymes; Interference with quorum sensing. | semanticscholar.orgoregonstate.educationfrontiersin.org |

| Cytotoxic Activity | Cell viability assays (e.g., MTT, LDH) on various cancer cell lines; Apoptosis assays (e.g., Annexin V staining, caspase activity). | Induction of apoptosis; Cell cycle arrest; Inhibition of topoisomerase or other key cancer-related enzymes. | uni-hannover.denih.gov |

| Anti-inflammatory Activity | Measurement of nitric oxide (NO) production in LPS-stimulated macrophages; Cytokine profiling. | Inhibition of NF-κB signaling pathway; Modulation of MAPK pathways. | nih.gov |

| In Vivo Efficacy & Toxicology | Xenograft models for cancer; Animal models of infection. | Assessment of tumor growth inhibition or bacterial clearance; Evaluation of potential toxicity in major organs. | nih.gov |

Applications in Agricultural and Veterinary Fields

The potential for applying this compound in agriculture and veterinary medicine is a promising but unexplored area. The use of organic acids and their derivatives as antimicrobial agents and growth promoters is an established practice in these sectors. postapplescientific.comresearchgate.netmdpi.com For example, various organic acids are used to control soil pH, enhance nutrient uptake by plants, and act as preservatives in animal feed. postapplescientific.comomexcanada.comfulvicxcell.com

A compelling case for the potential of Hypoxylon metabolites in veterinary medicine comes from the nodulisporic acids, produced by Hypoxylon pulicicidum. These compounds exhibit potent insecticidal activity and have been developed into a drug candidate for treating flea and tick infestations in companion animals. nih.gov Given that this compound is also a fungal secondary metabolite, it is plausible that it or its derivatives could possess useful bioactivities for agricultural or veterinary use, such as antifungal, antibacterial, or insecticidal properties. Future research should screen this compound for such activities. For instance, its effect on common plant pathogens or livestock pests could be evaluated.

Integration of Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics)

The advent of "omics" technologies provides powerful tools for accelerating research into natural products like this compound. researchgate.netmdpi.com A genomic and transcriptomic analysis of Hypoxylon rubiginosum would be instrumental in identifying the complete biosynthetic gene cluster for this compound. nih.govstealthbt.com By comparing the transcriptomes of the fungus grown under different conditions, researchers can identify genes that are co-regulated with the production of this compound, providing clues to its biosynthetic and regulatory pathways. mdpi.com

Proteomic studies can identify the enzymes directly involved in its synthesis, while metabolomics can provide a comprehensive profile of the secondary metabolites produced by the fungus, helping to place this compound within the broader context of the organism's biochemistry. researchgate.net Integrating these multi-omics datasets can create a holistic understanding of how and why H. rubiginosum produces this compound, which can inform metabolic engineering strategies to enhance its production in a controlled fermentation environment. stealthbt.com

Development of Advanced Screening Platforms for Bioactivity

To efficiently explore the full bioactive potential of this compound and its future synthetic derivatives, advanced screening platforms are essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a multitude of biological targets.

Future research should leverage HTS to screen this compound and its analogue library against diverse targets. This could include target-based screens, using isolated enzymes or receptors, and phenotypic screens, which assess the effect of a compound on whole cells or even small organisms. High-content screening (HCS), a sophisticated form of phenotypic screening that uses automated microscopy and image analysis, could provide detailed insights into the subcellular effects of this compound, revealing its mechanism of action and potential off-target effects. These advanced screening technologies will be pivotal in uncovering novel therapeutic applications for this intriguing fungal metabolite.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.